molecular formula C13H10F3NO3 B1460288 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid amide CAS No. 1858249-86-1

2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid amide

Cat. No.: B1460288
CAS No.: 1858249-86-1
M. Wt: 285.22 g/mol
InChI Key: GAVLUEXZAVGRQQ-UHFFFAOYSA-N
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Description

The compound “2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid amide” is a complex organic molecule. It contains several functional groups including a furan ring, a trifluoromethoxy group, a phenyl ring, and a carboxylic acid amide group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the furan ring could be formed via a Paal-Knorr synthesis or similar method. The trifluoromethoxy group could be introduced using a suitable trifluoromethylation reagent . The carboxylic acid amide group could be formed via a reaction with ammonia or an amine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring, a five-membered ring containing an oxygen atom, would likely contribute to the compound’s overall shape and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the furan ring is aromatic and relatively stable, but can be made to react under certain conditions. The trifluoromethoxy group is electron-withdrawing, which could make the compound more reactive towards nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with a specific biological target to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity in more detail, or investigating methods to synthesize it more efficiently .

Properties

IUPAC Name

2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-7-10(12(17)18)6-11(19-7)8-2-4-9(5-3-8)20-13(14,15)16/h2-6H,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVLUEXZAVGRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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